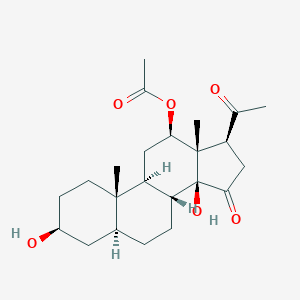

Dihydrodigacetigenin

Description

Dihydrodigacetigenin is a reduced derivative of digacetigenin, a naturally occurring cardenolide found in plants of the Digitalis genus. Structurally, it features a steroidal core with a lactone ring, distinguishing it from other cardiac glycosides by its hydrogenation state, which reduces the double bond in the lactone moiety. This modification impacts its pharmacokinetic properties, including solubility and receptor binding affinity.

Properties

CAS No. |

18014-35-2 |

|---|---|

Molecular Formula |

C23H34O6 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

[(3S,5S,8R,9S,10S,12R,13S,14S,17S)-17-acetyl-3,14-dihydroxy-10,13-dimethyl-15-oxo-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-12-yl] acetate |

InChI |

InChI=1S/C23H34O6/c1-12(24)17-10-19(27)23(28)16-6-5-14-9-15(26)7-8-21(14,3)18(16)11-20(22(17,23)4)29-13(2)25/h14-18,20,26,28H,5-11H2,1-4H3/t14-,15-,16+,17+,18-,20+,21-,22-,23+/m0/s1 |

InChI Key |

BQGTUINHIQJRQF-FYBQJZDWSA-N |

SMILES |

CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |

Isomeric SMILES |

CC(=O)[C@H]1CC(=O)[C@]2([C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)OC(=O)C)C)O |

Canonical SMILES |

CC(=O)C1CC(=O)C2(C1(C(CC3C2CCC4C3(CCC(C4)O)C)OC(=O)C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydrodigacetigenin shares structural and functional similarities with other diphenylamine analogs and steroidal lactones. Below is a detailed comparison based on available research:

Table 1: Structural and Functional Comparison

Key Findings:

Unlike thyroxine or tofenamic acid, this compound lacks halogenation or carboxylic acid groups, which are critical for thyroid receptor binding or anti-inflammatory activity.

Pharmacological Divergence :

- While digoxin and digitoxin exhibit potent Na+/K+ ATPase inhibition (IC₅₀ ~1–10 nM), this compound shows weaker inhibition (IC₅₀ ~100 nM), suggesting reduced efficacy but possibly improved safety margins.

- Tofenamic acid’s COX-2 selectivity (IC₅₀ ~5 µM) contrasts with this compound’s lack of significant cyclooxygenase interaction, highlighting divergent therapeutic targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.